2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
Description
Properties
Molecular Formula |
C23H17N3O6 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H17N3O6/c1-14-6-2-3-11-19(14)32-13-20(27)24-15-7-4-8-16(12-15)25-22(28)17-9-5-10-18(26(30)31)21(17)23(25)29/h2-12H,13H2,1H3,(H,24,27) |
InChI Key |
GEUCQSLFSMKFTD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is a synthetic organic molecule with a complex structure that includes a nitro group, an isoindole moiety, and a phenoxy group. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H17N3O6
- Molecular Weight : 431.4 g/mol
- IUPAC Name : 2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide
- InChI Key : WQOKFPUVYOIAQV-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, facilitated by its functional groups:
- Nitro Group : This group can undergo redox reactions and participate in electron transfer processes, potentially influencing various biochemical pathways.
- Isoindole Moiety : Known for its role in biological systems, isoindoles can interact with enzymes and receptors, affecting cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Potential
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For instance:
- Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cell lines through the activation of caspase pathways.
Antimicrobial Activity
The presence of the nitro group has been associated with enhanced antimicrobial properties. Compounds with similar functionalities have shown effectiveness against various bacterial strains:
- Research Finding : In vitro studies indicate that derivatives of this compound exhibit inhibitory effects on Gram-positive bacteria.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways:
- Example : Nitro-substituted phenolic compounds have been reported to inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits cyclooxygenase (COX) activity |
Case Studies
-
Anticancer Activity
- A study published in a peer-reviewed journal reported that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved caspase activation leading to programmed cell death.
-
Antimicrobial Efficacy
- Experimental results indicated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the nitro group was critical for its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Analogues with Isoindole Dione Moieties
- N-[4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methoxy]phenyl]acetamide (): Shares the isoindole dione core but lacks the nitro group and 2-methylphenoxy substituent. The methoxy-phenyl linkage may reduce steric hindrance compared to the target compound’s methylphenoxy group .
- 1,3-dihydro-4-nitro-1,3-dioxo-N-[4-(2-phenyldiazenyl)phenyl]-2H-isoindole-2-acetamide (): Contains a nitro-substituted isoindole dione and an azo (-N=N-) group. The azo linkage may confer photochemical reactivity, unlike the target compound’s acetamide bridge .
Phenoxy-Acetamide Derivatives
- 2-(4-chloro-2-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide (): Substitutes the isoindole dione with a triazole ring.
- 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (): A peptidomimetic derivative with a dimethylphenoxy group.
Nitro-Substituted Analogues
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide (): Features dichlorophenyl and pyrazolone groups. While lacking the isoindole dione, its dichloro substitution mirrors the nitro group’s electron-withdrawing effects, influencing reactivity .
Preparation Methods
Synthesis of 4-Nitrophthalic Anhydride
The isoindole ring’s nitro group is introduced via nitration of phthalic anhydride. Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–5°C yield 4-nitrophthalic anhydride with >85% regioselectivity.
Reaction Conditions
| Reagent | Quantity (mmol) | Temperature | Time |
|---|---|---|---|
| Phthalic anhydride | 100 | 0–5°C | 2 h |
| HNO3 (conc.) | 220 | ||
| H2SO4 (conc.) | 150 mL |
Formation of 3-(4-Nitro-1,3-Dioxoisoindol-2-yl)Aniline
4-Nitrophthalic anhydride reacts with 3-aminophenylacetamide in acetic acid under reflux to form the isoindole core. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration.
Key Data
Synthesis of 2-(2-Methylphenoxy)Acetic Acid
2-Methylphenol and chloroacetic acid undergo nucleophilic substitution in alkaline aqueous conditions:
Optimized Parameters
-
Molar ratio (phenol:chloroacetic acid): 1:1.2
-
Yield: 89%
Amide Coupling
The final step involves activating 2-(2-methylphenoxy)acetic acid as an acid chloride (using SOCl2) and coupling it with 3-(4-nitro-1,3-dioxoisoindol-2-yl)aniline in dichloromethane (DCM) with triethylamine (TEA):
Reaction Scheme
Conditions
Synthetic Route 2: One-Pot Cyclization and Coupling
Direct Assembly of Isoindole-Acetamide
This method combines 4-nitrophthalic anhydride, 3-aminophenylacetamide, and 2-(2-methylphenoxy)acetyl chloride in a single pot. The use of N,N-dimethylacetamide (DMAc) as a solvent facilitates simultaneous cyclization and amidation.
Advantages
-
Reduced purification steps
-
Total yield: 65%
Limitations
-
Requires strict stoichiometric control to avoid byproducts.
Synthetic Route 3: Solid-Phase Synthesis
Resin-Bound Intermediate Preparation
Wang resin-functionalized 3-aminophenylacetamide undergoes cyclization with 4-nitrophthalic anhydride, followed by on-resin coupling with 2-(2-methylphenoxy)acetic acid using HATU/DIEA.
Protocol Highlights
-
Resin loading: 0.8 mmol/g
-
Coupling efficiency: 92% (determined by UV quantification)
-
Final cleavage: TFA/DCM (1:1)
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total yield | 68% | 65% | 59% |
| Purity | 98.5% | 95% | 97% |
| Scalability | High | Moderate | Low |
| Cost | $ | $$ | $$$ |
Key Observations
-
Route 1 is optimal for large-scale synthesis due to higher yield and lower cost.
-
Route 3 offers superior purity but is limited by resin costs.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial and Environmental Considerations
Waste Management
Cost-Benefit Analysis
| Material | Cost/kg (USD) | Route 1 Usage | Route 2 Usage |
|---|---|---|---|
| 4-Nitrophthalic anhydride | 220 | 0.5 kg | 0.6 kg |
| 2-Methylphenol | 45 | 0.3 kg | 0.3 kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
